molecular formula C11H15N5O3 B2531214 1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide CAS No. 2361638-95-9

1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide

Cat. No. B2531214
CAS RN: 2361638-95-9
M. Wt: 265.273
InChI Key: IMXWQBHUWRSDCQ-VXNVDRBHSA-N
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Description

1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide, also known as PTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications.

Mechanism of Action

The exact mechanism of action of 1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide is not yet fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of certain enzymes involved in the replication of viruses and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide in lab experiments is its high potency and specificity, which make it a useful tool for studying biological processes. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide. One area of interest is the development of new drugs based on this compound, which could be used to treat various diseases. Another area of interest is the study of the molecular mechanisms underlying this compound's anticancer, antifungal, and antiviral effects, which could lead to the development of new therapies. Additionally, further research is needed to better understand the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-azidotriazole with (S)-4-(2-acetamido-2-methylpropanamido)oxirane in the presence of copper (I) iodide. The resulting compound is then treated with propenoic anhydride to yield this compound. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-[(3S,4S)-4-[(prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3/c1-2-10(17)13-3-7-5-19-6-9(7)16-4-8(11(12)18)14-15-16/h2,4,7,9H,1,3,5-6H2,(H2,12,18)(H,13,17)/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXWQBHUWRSDCQ-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1COCC1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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